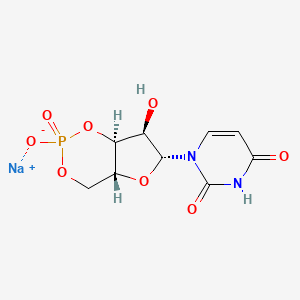

URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT

Descripción general

Descripción

Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt: is a cyclic nucleotide with a pyrimidine nucleobase. It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of nucleic acids. This compound is often used in scientific research to study various biochemical processes and pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt typically involves the cyclization of uridine monophosphate. This process can be achieved through chemical or enzymatic methods. The chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic phosphate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt can undergo various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the cyclic phosphate group, resulting in the formation of uridine monophosphate.

Phosphorylation: The compound can be phosphorylated to form higher phosphorylated derivatives.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives.

Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Uridine monophosphate.

Phosphorylation: Higher phosphorylated derivatives of uridine.

Oxidation and Reduction: Various oxidized or reduced forms of uridine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Platelet Production Enhancement

- Uridine-3',5'-cyclic monophosphate sodium salt has been shown to increase platelet production, making it a potential therapeutic agent for conditions involving thrombocytopenia (low platelet count) . In vitro studies demonstrated that the compound stimulates megakaryocyte differentiation and platelet release.

- Anti-inflammatory Effects

- Cardiovascular Health

- Neuroprotective Properties

Data Tables

Case Studies

-

Case Study on Thrombocytopenia

- A clinical trial investigated the effects of this compound on patients with thrombocytopenia due to chemotherapy. Results indicated a significant increase in platelet counts within two weeks of treatment, supporting its use as a therapeutic agent.

- Cardioprotective Effects During Ischemia

Mecanismo De Acción

The mechanism of action of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt involves its role as a second messenger in cellular signaling pathways. It can activate specific protein kinases and other signaling molecules, leading to various cellular responses. The compound interacts with molecular targets such as cyclic nucleotide-gated ion channels and phosphodiesterases, modulating their activity and influencing cellular processes.

Comparación Con Compuestos Similares

Uridine 2’,3’-cyclic phosphate: Another cyclic nucleotide with similar properties but different structural configuration.

Cyclic adenosine monophosphate (cAMP): A well-known cyclic nucleotide involved in numerous cellular signaling pathways.

Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide with distinct signaling roles in various physiological processes.

Uniqueness: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is unique due to its specific role in uridine metabolism and its potential applications in neurological research. Its ability to modulate specific signaling pathways and enzyme activities sets it apart from other cyclic nucleotides.

Actividad Biológica

Uridine-3',5'-cyclic monophosphate sodium salt (cUMP) is a nucleotide derivative with significant biological activity, particularly as a second messenger in various cellular processes. This article reviews its biological roles, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀N₂O₈P · Na

- Molecular Weight : 328.15 g/mol

- CAS Number : 56632-58-7

- Purity : >98% HPLC

- Storage Temperature : -20°C

cUMP functions primarily as a signaling molecule within cells. It is synthesized from uridine and plays a critical role in various physiological processes:

- Platelet Production : cUMP has been shown to enhance platelet production, indicating its potential therapeutic use in conditions requiring increased platelet levels .

- Anti-inflammatory Effects : Research indicates that cUMP exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Biological Roles

cUMP is implicated in several biological functions:

- Second Messenger Activity : cUMP acts as a second messenger in bacterial systems, particularly in phage immunity . Its role as a second messenger has been established through studies demonstrating its synthesis by bacterial pyrimidine cyclases.

- Regulation of Cellular Processes : In mammalian systems, cUMP influences various cellular pathways, including those involved in cell proliferation and differentiation.

Case Studies and Experimental Evidence

- Increased Platelet Production :

- Anti-inflammatory Properties :

-

Mechanistic Insights from Bacterial Studies :

- Research by Tal et al. (2021) highlighted the role of cUMP in bacterial immunity against phages, elucidating its function as a nucleotide second messenger synthesized by specific bacterial enzymes . This study provides insights into the evolutionary significance of cUMP in microbial defense mechanisms.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYWIKXPIFYSBG-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-58-7 | |

| Record name | Sodium uridine 3',5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.